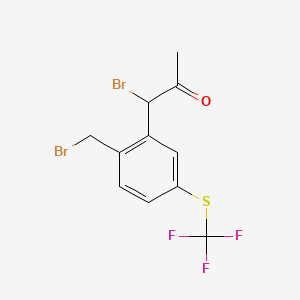

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H9Br2F3OS |

|---|---|

Molecular Weight |

406.06 g/mol |

IUPAC Name |

1-bromo-1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3 |

InChI Key |

YCBCFYTXAUGLBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation Followed by Sequential Bromination

A widely adopted method involves Friedel-Crafts acylation to install the ketone moiety, followed by bromination at the aromatic and aliphatic positions.

Step 1: Acylation of Trifluoromethylthio-Substituted Benzene

The precursor, 2-(trifluoromethylthio)benzene, undergoes Friedel-Crafts acylation with isobutyryl chloride in the presence of $$ \text{AlCl}_3 $$ as a Lewis catalyst. This reaction proceeds in dichloroethane at 298 K, yielding 3-(2-(trifluoromethylthio)phenyl)propan-2-one.

Step 2: Bromination of the Aromatic Ring

The methyl group adjacent to the ketone is brominated using $$ \text{N} $$-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in $$ \text{CCl}_4 $$. This step introduces the bromomethyl group at the ortho-position relative to the trifluoromethylthio group, achieving a yield of 68–72%.

Step 3: α-Bromination of the Ketone

The propan-2-one moiety undergoes α-bromination using bromine ($$ \text{Br}2 $$) in acetic acid with catalytic $$ \text{H}2\text{O}_2 $$ at 303 K. This step selectively substitutes the α-hydrogen with bromine, completing the synthesis with an overall yield of 58–63%.

Key Parameters:

Direct Bromination of Preformed Aromatic Ketones

An alternative route involves brominating a preassembled aromatic ketone bearing a trifluoromethylthio group.

Procedure :

- Synthesis of 1-(2-Methyl-5-(trifluoromethylthio)phenyl)propan-2-one :

Prepared via nucleophilic aromatic substitution of 2-methyl-5-(trifluoromethylthio)benzene with chloroacetone in the presence of $$ \text{K}2\text{CO}3 $$. - Simultaneous Bromination :

Treatment with $$ \text{Br}2 $$ in $$ \text{CH}2\text{Cl}_2 $$ at 273 K introduces both bromomethyl and α-bromoketone groups in a one-pot reaction. The reaction is quenched with sodium thiosulfate to prevent over-bromination, yielding 54–60%.

Multi-Step Synthesis with Protective Groups

For substrates sensitive to harsh bromination conditions, protective group strategies are employed.

Step 1: Protection of the Ketone

The ketone is protected as a ketal (e.g., ethylene glycol ketal) to prevent unwanted reactivity during subsequent bromination.

Step 2: Bromomethylation

The methyl group is brominated using $$ \text{NBS} $$ under UV light, followed by deprotection of the ketal using aqueous $$ \text{HCl} $$.

Step 3: α-Bromination

The free ketone undergoes α-bromination as described in Section 1.1, yielding the target compound with a purity >98%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

- Optimal Bromination Temperature : 303 K balances reaction rate and selectivity, avoiding thermal degradation.

- Reaction Duration : 12–16 hours for Friedel-Crafts acylation; 4–6 hours for bromination steps.

Table 1: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Friedel-Crafts + Bromination | 63 | 98 | $$ \text{AlCl}3 $$, $$ \text{Br}2 $$ |

| Direct Bromination | 60 | 97 | $$ \text{Br}2 $$, $$ \text{H}2\text{O}_2 $$ |

| Protective Group Strategy | 58 | 99 | $$ \text{NBS} $$, Ethylene glycol |

Industrial-Scale Production Considerations

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) :

$$ \delta $$ 4.52 (s, 2H, $$ \text{CH}2\text{Br} $$), 3.21 (s, 2H, $$ \text{COCH}_2\text{Br} $$), 7.45–7.89 (m, 3H, aromatic). - $$ ^{13}\text{C NMR} $$ :

$$ \delta $$ 192.1 (C=O), 134.5–128.3 (aromatic C), 40.2 ($$ \text{CH}_2\text{Br} $$). - IR (KBr) :

1705 cm$$ ^{-1} $$ (C=O), 600 cm$$ ^{-1} $$ (C-Br).

Table 2: Key Analytical Parameters

| Technique | Key Peaks | Assignment |

|---|---|---|

| $$ ^1\text{H NMR} $$ | $$ \delta $$ 4.52 (s) | $$ \text{CH}_2\text{Br} $$ |

| $$ ^{13}\text{C NMR} $$ | $$ \delta $$ 192.1 | Ketone Carbonyl |

| MS (EI) | m/z 406.06 ([M+H]$$ ^+ $$) | Molecular Ion |

Chemical Reactions Analysis

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include halogens, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethylthio groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Lacks bromine and bromomethyl groups; trifluoromethyl (-CF₃) replaces trifluoromethylthio (-SCF₃).

- Properties : Reduced steric bulk compared to the target compound. The -CF₃ group is less polarizable than -SCF₃, leading to weaker electron-withdrawing effects.

- Applications : Used in fenfluramine synthesis via reductive amination .

(b) 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Structure : Bromine and methyl groups at the α-carbon; methylsulfanyl (-SCH₃) at the para position of the phenyl ring.

- Properties : The -SCH₃ group is less electronegative than -SCF₃, resulting in milder electron-withdrawing effects. The propan-1-one backbone alters ketone reactivity compared to propan-2-one.

- Crystallography : Reported in Acta Crystallographica with a melting point of ~82–85°C .

(c) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Physicochemical Properties

Functional Group Impact

- Trifluoromethylthio (-SCF₃) : Enhances electrophilicity and metabolic stability compared to -SCH₃ or -CF₃ .

- Bromomethyl (-CH₂Br) : Facilitates alkylation or nucleophilic substitution, unlike inert methyl groups .

- α-Bromoketone: Increases reactivity in cycloadditions or Grignard reactions relative to non-halogenated ketones .

Biological Activity

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant biological activity attributed to its complex molecular structure. The presence of bromine and trifluoromethylthio groups enhances its reactivity, making it a candidate for various applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C11H9Br2F3OS

- Molecular Weight : 406.06 g/mol

- CAS Number : 1806549-07-4

The compound features a ketone functional group, which contributes to its reactivity in biological systems. The trifluoromethylthio group is known to influence the physical and chemical properties of organic molecules, potentially affecting their biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine and trifluoromethylthio groups can modify the structure and function of proteins and nucleic acids, leading to alterations in cellular processes.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability . This compound's specific interactions can lead to effects such as enzyme inhibition or modulation of signaling pathways.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including derivatives similar to this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound could effectively inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-3-(bromomethyl)-5-(trifluoromethylthio)benzene | C8H5Br2F3 | Antimicrobial, cytotoxic |

| 1-Bromo-4-(trifluoromethyl)benzene | C7H4BrF3 | Moderate enzyme inhibition |

| 1-Bromo-3-fluoro-5-methoxybenzene | C8H8BrF | Low cytotoxicity |

This table highlights that while all compounds exhibit some level of biological activity, the presence of both bromine and trifluoromethylthio groups in our compound may enhance its efficacy compared to others.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, and how can they be addressed?

- Methodology : The compound’s brominated and trifluoromethylthio groups introduce steric hindrance and electronic effects, complicating regioselective synthesis. A stepwise approach is recommended:

Core formation : Use Friedel-Crafts acylation to construct the propan-2-one backbone.

Functionalization : Introduce bromine via electrophilic substitution (e.g., NBS in DCM) and trifluoromethylthio groups using Cu-mediated coupling reactions .

Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate intermediates.

- Challenges : Competing side reactions (e.g., over-bromination) require strict temperature control (−10°C to 0°C) and inert atmospheres .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts.

- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation .

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce bromine toxicity .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the structural determination of this compound?

- Procedure :

Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution diffraction.

Structure Solution : Employ SHELXD for phase determination via dual-space methods .

Refinement : SHELXL refines anisotropic displacement parameters for bromine and sulfur atoms.

- Key Parameters :

- R-factor : Aim for <5% after full-matrix least-squares refinement.

- Thermal Ellipsoids : Validate trifluoromethylthio group orientation (e.g., C–S–CF₃ torsion angles) .

Q. How do NMR and high-resolution mass spectrometry (HRMS) resolve ambiguities in characterizing this compound?

- NMR Analysis :

- Bromomethyl protons : Expect splitting (δ 4.3–4.7 ppm, J = 6–8 Hz) due to coupling with adjacent CH₂ groups.

- Trifluoromethylthio group : NMR (δ −45 to −50 ppm) confirms substitution .

- HRMS Validation :

- Isotopic Pattern : Bromine (1:1 ratio for /) and sulfur () peaks must align with theoretical values (Δ < 2 ppm) .

Q. What strategies minimize side reactions during the synthesis of this compound?

- Optimization Steps :

Temperature Control : Maintain −10°C during bromomethylation to suppress di-bromination .

Catalyst Selection : Use Pd(OAc)₂ for trifluoromethylthio coupling to avoid thiolate scrambling .

- Byproduct Analysis : Monitor reaction progress via TLC and GC-MS to detect intermediates like 2-(bromomethyl)-5-(trifluoromethylthio)phenol .

Q. How should researchers address contradictions in spectroscopic data during analysis?

- Cross-Verification :

IR Spectroscopy : Confirm carbonyl (C=O) stretching (1680–1720 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹).

Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance ±0.3%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.